![molecular formula C16H18N2O B5735605 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea](/img/structure/B5735605.png)
1-(3-Ethylphenyl)-3-(4-methylphenyl)urea
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Overview
Description
1-(3-Ethylphenyl)-3-(4-methylphenyl)urea is an organic compound characterized by the presence of two aromatic rings substituted with ethyl and methyl groups, respectively, and connected through a urea linkage
Preparation Methods
The synthesis of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea typically involves the reaction of 3-ethylphenyl isocyanate with 4-methylaniline. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage, resulting in the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(3-Ethylphenyl)-3-(4-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the urea linkage to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea is C15H18N2O, with a molecular weight of 240.30 g/mol. The compound features two aromatic rings connected by a urea functional group, which is essential for its biological activity.
Synthesis Method:
The synthesis typically involves the reaction between 3-ethylphenyl isocyanate and 4-methylaniline in solvents like dichloromethane or toluene at temperatures ranging from 0 to 25°C. This reaction forms the urea linkage necessary for the final product, often followed by purification steps such as recrystallization or chromatography to enhance yield and purity.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in cancer research. Preliminary studies suggest that it may possess anticancer properties , potentially through the inhibition of specific enzymes involved in cell proliferation.
Applications in Scientific Research
This compound has several notable applications:
- Anticancer Research: Investigated for its potential to inhibit cancer cell growth by targeting specific pathways.
- Enzyme Inhibition Studies: Explored as a potential inhibitor for enzymes involved in various biological processes.
- Chemical Synthesis: Used as an intermediate in organic synthesis due to its unique structural features.
Case Studies
Several studies have investigated the efficacy of this compound in various contexts:
- In Vitro Cancer Studies:
-
Enzyme Interaction Studies:
- Research has shown that this compound interacts with certain enzymes, modulating their activity and impacting cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
1-(3-Ethylphenyl)-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Methylphenyl)-3-(4-methylphenyl)urea: This compound has a similar structure but with a methyl group instead of an ethyl group on the aromatic ring. The difference in substituents can affect the compound’s reactivity and biological activity.
1-(3-Ethylphenyl)-3-(4-ethylphenyl)urea: This compound has ethyl groups on both aromatic rings, which may influence its chemical properties and interactions with biological targets.
1-(3-Chlorophenyl)-3-(4-methylphenyl)urea:
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-3-13-5-4-6-15(11-13)18-16(19)17-14-9-7-12(2)8-10-14/h4-11H,3H2,1-2H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBJVSLNISHZSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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